molecular formula C24H34N4O4S B6486251 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide CAS No. 847192-83-0

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide

Cat. No.: B6486251
CAS No.: 847192-83-0
M. Wt: 474.6 g/mol
InChI Key: VQDKGVXWIPNKQB-UHFFFAOYSA-N
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Description

The compound N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide is a synthetic molecule with complex structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions

Industrial Production Methods

For industrial-scale production, process optimization is essential to ensure high yield and purity. Methods such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, might be employed. In addition, purification techniques like crystallization, chromatography, and recrystallization are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the phenyl and thiophene moieties, leading to the formation of corresponding quinones and sulfoxides.

  • Reduction: Reduction reactions can occur at the carbonyl groups of the ethanediamide moiety, potentially forming secondary or tertiary amines.

  • Substitution: The piperazine and thiophene groups can undergo various nucleophilic and electrophilic substitution reactions, allowing for the modification of the compound's structure.

Common Reagents and Conditions

  • Oxidation: Common reagents include oxidizing agents such as potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

  • Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Conditions often involve halogenated intermediates, using reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction might produce various amine compounds.

Scientific Research Applications

The compound has a wide range of applications across different scientific disciplines:

  • Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: Employed in biochemical assays to understand enzyme interactions and protein binding.

  • Medicine: Potentially useful as a pharmacophore for developing new drugs, particularly in targeting specific pathways in disease treatment.

  • Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, inhibiting or modulating their activity. The pathways involved could include signal transduction cascades, enzyme inhibition, or activation, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]ethanediamide

  • N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide

  • N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(phenyl)propan-2-yl]ethanediamide

Uniqueness

What sets this compound apart from its similar counterparts is the presence of both the piperazinyl and thiophenyl moieties in its structure. This unique combination provides distinct chemical properties and potential biological activities, enhancing its versatility and effectiveness in various applications.

That's a wrap! Hope this deep dive into N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]ethanediamide was as informative as you needed it to be. Anything else that piques your interest?

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4S/c1-17(22(21-6-5-15-33-21)28-13-11-27(2)12-14-28)26-24(30)23(29)25-10-9-18-7-8-19(31-3)20(16-18)32-4/h5-8,15-17,22H,9-14H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDKGVXWIPNKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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